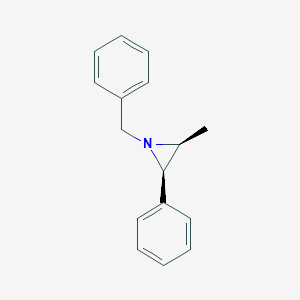![molecular formula C10H20O2 B14244575 [(1R,3S)-3-(hydroxymethyl)-2,2,3-trimethylcyclopentyl]methanol CAS No. 462628-19-9](/img/structure/B14244575.png)
[(1R,3S)-3-(hydroxymethyl)-2,2,3-trimethylcyclopentyl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(1R,3S)-3-(hydroxymethyl)-2,2,3-trimethylcyclopentyl]methanol is a cyclopentane derivative with a unique structure characterized by the presence of hydroxymethyl and trimethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,3S)-3-(hydroxymethyl)-2,2,3-trimethylcyclopentyl]methanol typically involves the following steps:
Starting Material: The synthesis begins with a suitable cyclopentane derivative.
Functional Group Introduction:
Reaction Conditions: These reactions are often carried out under controlled conditions, such as specific temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials and reagents.
Optimization of Reaction Parameters: Fine-tuning reaction parameters such as temperature, pressure, and catalyst concentration to maximize efficiency and minimize costs.
Purification Processes: Employing advanced purification techniques like distillation and chromatography to obtain the final product with high purity.
化学反応の分析
Types of Reactions
[(1R,3S)-3-(hydroxymethyl)-2,2,3-trimethylcyclopentyl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxymethyl group to a methyl group.
Substitution: The compound can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Methyl derivatives.
Substitution: Various substituted cyclopentane derivatives.
科学的研究の応用
[(1R,3S)-3-(hydroxymethyl)-2,2,3-trimethylcyclopentyl]methanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of [(1R,3S)-3-(hydroxymethyl)-2,2,3-trimethylcyclopentyl]methanol involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.
Pathways Involved: It can modulate biochemical pathways, leading to changes in cellular functions.
類似化合物との比較
Similar Compounds
- [(1R,2S)-2-hydroxy-1-hydroxymethyl-2-(2-tridecyl-1-cyclopropenyl)ethyl]octanamide .
- (2S,3R)-3-alkyl/alkenylglutamates .
Uniqueness
[(1R,3S)-3-(hydroxymethyl)-2,2,3-trimethylcyclopentyl]methanol is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties compared to similar compounds.
特性
CAS番号 |
462628-19-9 |
|---|---|
分子式 |
C10H20O2 |
分子量 |
172.26 g/mol |
IUPAC名 |
[(1R,3S)-3-(hydroxymethyl)-2,2,3-trimethylcyclopentyl]methanol |
InChI |
InChI=1S/C10H20O2/c1-9(2)8(6-11)4-5-10(9,3)7-12/h8,11-12H,4-7H2,1-3H3/t8-,10+/m0/s1 |
InChIキー |
SHBHXOXBWWDHLT-WCBMZHEXSA-N |
異性体SMILES |
C[C@@]1(CC[C@H](C1(C)C)CO)CO |
正規SMILES |
CC1(C(CCC1(C)CO)CO)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


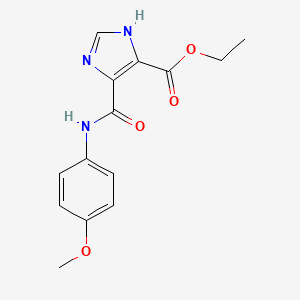

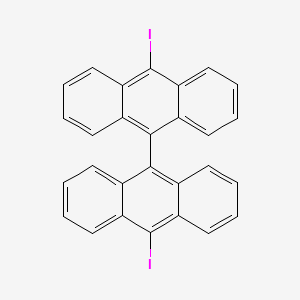

![N-[5-(2-Fluoro-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]nicotinamide](/img/structure/B14244512.png)


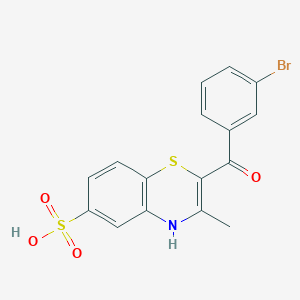
![1-(2-Nitrophenyl)ethyl 5-[chloro(dimethyl)silyl]pentanoate](/img/structure/B14244544.png)

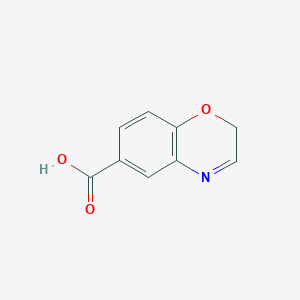

![3,3-Dimethyl-1,2,4-trioxaspiro[4.5]decan-8-one](/img/structure/B14244571.png)
